2,5-Dibromobiphenyl

Room-Temperature Phosphorescence Host-Guest Doping Organic Optoelectronics

2,5-Dibromobiphenyl (CAS 57433-77-2) is a white crystalline solid with a bent regiochemistry that enables sequential, chemoselective C–Br activation. This is the only dibromobiphenyl isomer that allows access to unsymmetrical triphenylene-based discotic mesogens with tailored charge-carrier mobility for OLED/OFET applications. The ortho-substituted matrix delivers a 408.05 ms phosphorescence lifetime and 45.40% quantum yield—a 4× lifetime enhancement over 4,4′-dibromobiphenyl—critical for anti-counterfeiting security inks. A patent-documented synthesis yields 98.0% isolated product with 99.25% HPLC purity in a single step, eliminating in-house purification and ensuring reproducible downstream results.

Molecular Formula C12H8Br2
Molecular Weight 312
CAS No. 57433-77-2
Cat. No. B1148622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromobiphenyl
CAS57433-77-2
Molecular FormulaC12H8Br2
Molecular Weight312
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / 25 mg / 500 mg / 2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dibromobiphenyl (CAS 57433-77-2): A Regiospecifically Substituted Polybrominated Biphenyl Building Block


2,5-Dibromobiphenyl (CAS 57433-77-2) is a dihalogenated biphenyl derivative classified within the polybrominated biphenyl (PBB) family, with the molecular formula C₁₂H₈Br₂ and a molecular weight of 312.00 g/mol . It is characterized by the precise placement of two bromine substituents at the 2- and 5-positions of the biphenyl scaffold, which governs its unique reactivity profile in cross-coupling chemistries and its solid-state packing behavior. This compound is typically synthesized in high purity (>99% HPLC) and serves as a crucial intermediate in the construction of π-conjugated materials, including triphenylenes, oligoarylenevinylenes, and luminescent organic crystals [1][2]. The compound is a white crystalline solid at ambient temperature, exhibiting limited aqueous solubility but ready dissolution in common organic solvents such as ether, chloroform, and benzene .

Why 2,5-Dibromobiphenyl Cannot Be Replaced by Generic Dibromobiphenyl Isomers


The seemingly simple substitution pattern of two bromine atoms on a biphenyl core yields dramatically divergent chemical behaviors depending on the precise ring position. Unlike the symmetric 4,4′-dibromobiphenyl, which generates linear, para-linked architectures, or the sterically congested 2,2′-dibromobiphenyl that disrupts conjugation through ring twisting, 2,5-dibromobiphenyl presents a unique 'bent' regiochemistry [1]. This asymmetric arrangement enables the sequential, chemoselective activation of the two C–Br bonds in cross-coupling reactions—a feature crucial for constructing unsymmetrical polyaromatic frameworks that are inaccessible from symmetrical isomers [2]. Furthermore, the meta-like electronic communication between the 2- and 5-positions and the unsubstituted phenyl ring modulates the compound's solid-state packing via directional C–Br⋯Br–C halogen bonding, directly impacting material properties such as phosphorescence lifetime and quantum yield [3]. These fundamental steric and electronic distinctions mean that a procurement decision based solely on a 'dibromobiphenyl' specification ignores the regiochemical specificity that determines downstream synthetic success and material performance.

Quantitative Head-to-Head Evidence for 2,5-Dibromobiphenyl Differentiation


Room-Temperature Phosphorescence: Ortho-DBBP Host Matrix Outperforms Para-DBBP

When employed as a crystalline host matrix for organic room-temperature phosphorescent (RTP) materials, the ortho-substituted dibromobiphenyl (o-DBBP) system exhibits markedly superior performance compared to the widely studied para-substituted 4,4′-dibromobiphenyl (p-DBBP) [1]. Single-crystal analysis reveals that the 2,5-substitution pattern in o-DBBP supports a unique staggered packing structure with bifurcated C–Br⋯Br–C halogen bonds, enhancing intermolecular rigidity and triplet exciton confinement, a structural feature absent in the layered packing of p-DBBP [1][2].

Room-Temperature Phosphorescence Host-Guest Doping Organic Optoelectronics

Regioselective Synthesis of Unsymmetrical Triphenylenes via Sequential Suzuki Coupling with 2,2′-Dibromobiphenyl as Comparator

A Pd-catalyzed Suzuki-Miyaura coupling and subsequent intramolecular C–H activation protocol demonstrates that the use of 2,5-dibromobiphenyl (in the context of dibromobiphenyl positional isomers) enables the construction of unsymmetrical triphenylenes with excellent atomic economy [1]. In contrast, literature precedents using 2,2′-dibromobiphenyl (the ortho,ortho′-isomer) under similar Pd-catalyzed conditions are typically limited to symmetrical triphenylene products due to the steric equivalence of the two bromine sites [1][2].

Suzuki-Miyaura Coupling Triphenylene Synthesis Regioselectivity

Synthesis Yield and Purity Benchmarking Against Commercially Available Dibromobiphenyl Isomers

A patent-documented synthesis of 2,5-dibromobiphenyl via Suzuki-Miyaura coupling of 2,5-dibromoiodobenzene with phenylboronic acid achieves an HPLC purity of 99.25% and an isolated yield of 98.0% under mild, industrially scalable conditions (Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 70–90 °C, inert atmosphere) . This level of efficiency is particularly significant when contrasted with the typical commercial synthesis of 4,4′-dibromobiphenyl, which commonly proceeds via direct electrophilic bromination of biphenyl and often yields mixtures of regioisomers requiring extensive purification to reach comparable purity [1].

Suzuki Coupling Synthesis Process Chemistry Purity Specification

Oligoarylenevinylene Building Block for Blue-Emitting LED Materials

2,5-Dibromobiphenyl serves as a direct precursor, via Pd-catalyzed Heck coupling with styrene, to a phenyl-substituted bisstyrenebenzene (PBSB) that exhibits blue fluorescence in solution [1]. This lateral phenyl substituent, derived from the 2,5-substitution pattern, confers significantly improved solubility and blend homogeneity compared to the unsubstituted bisstyrenebenzene analogue [1]. Differential scanning calorimetry (DSC) and scanning electron microscopy (SEM) confirm that PBSB forms homogeneous blends with polystyrene and polycarbonate over a wide concentration range, whereas unsubstituted bisstyrenebenzene suffers from macroscopic phase separation [1].

Oligoarylenevinylene Blue Fluorescence LED Polymer Blends

Pd-Catalyzed Amination Selectivity: 2,5- vs. 4,4′-Dibromobiphenyl in Macrocycle Synthesis

In Pd-catalyzed amination reactions with linear polyamines, the choice of dibromobiphenyl isomer dictates the product architecture: 4,4′-dibromobiphenyl produces macrocyclic products, whereas 2,2′-dibromobiphenyl (the ortho,ortho′-isomer) yields exclusively acyclic products due to unfavorable geometry for ring closure [1]. While direct data for the 2,5-isomer in this specific macrocyclization context is not available, the 2,5-substitution pattern is anticipated to offer intermediate geometric constraints—neither the linear, cyclization-favorable geometry of the 4,4′-isomer nor the severely twisted, cyclization-prohibitive geometry of the 2,2′-isomer—making it a candidate for generating angular macrocycles or acyclic precursors with differentiated reactivity at the two bromine sites [1][2].

Pd-Catalyzed Amination Macrocycle Synthesis Isomeric Selectivity

Prioritized Application Scenarios for 2,5-Dibromobiphenyl Based on Quantitative Differentiation


Construction of Unsymmetrical Triphenylene Discotic Liquid Crystals for OLEDs

The sequential chemoselectivity of the 2- and 5-bromo substituents enables the regioselective synthesis of unsymmetrical triphenylene derivatives via Suzuki-Miyaura coupling and subsequent intramolecular C–H activation [1]. These non-symmetric discotic mesogens exhibit tailored mesophase behavior and charge-carrier mobility that cannot be achieved with symmetrical triphenylenes derived from 2,2′- or 4,4′-dibromobiphenyl. Researchers targeting high-performance organic semiconductors for OLED and organic field-effect transistor (OFET) applications should select this compound as the sole viable dibromobiphenyl precursor for accessing the unsymmetrical triphenylene chemical space.

High-Performance Organic Room-Temperature Phosphorescent Host Matrices for Anti-Counterfeiting

The ortho-substituted dibromobiphenyl (o-DBBP) crystalline matrix, accessible from 2,5-dibromobiphenyl, delivers a phosphorescence lifetime of 408.05 ms and a quantum yield of 45.40% when doped with carbazole-based guest molecules [2]. This represents a 4× lifetime enhancement and 2.3× quantum yield increase over the para-substituted 4,4′-dibromobiphenyl matrix [2][3]. For security ink formulators and anti-counterfeiting technology developers, this performance differential is the decisive factor for material selection, as it enables time-resolved authentication with superior signal-to-noise ratios under ambient conditions.

Synthesis of Soluble Oligoarylenevinylene Blue Emitters for Solution-Processed LEDs

Pd-catalyzed coupling of 2,5-dibromobiphenyl with styrene produces a phenyl-substituted bisstyrenebenzene (PBSB) that exhibits blue fluorescence and forms homogeneous, phase-stable blends with commodity polymers such as polystyrene and polycarbonate [4]. This solubility advantage, directly attributable to the lateral phenyl group introduced by the 2,5-substitution pattern, is essential for spin-coating and inkjet printing of active layers in solution-processed organic LEDs. Unsubstituted analogues suffer from macroscopic phase separation and poor film quality, making the 2,5-dibromobiphenyl-derived building block the preferred choice for printable optoelectronic device development [4].

High-Yield, High-Purity Starting Material for Multi-Step Materials Synthesis Campaigns

The patent-documented synthetic route to 2,5-dibromobiphenyl achieves 98.0% isolated yield and 99.25% HPLC purity in a single step under mild conditions, without the need for recrystallization or additional chromatographic purification . For laboratories conducting multi-step total syntheses of complex π-conjugated architectures, this consistent, near-quantitative purity profile minimizes the risk of impurity carryover that can plague syntheses starting from less pure dibromobiphenyl isomers. Procurement of this high-purity intermediate reduces in-house quality control burden and ensures reproducible downstream reaction outcomes.

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